7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of aminopyrazoles with various substituted 1,3-diketones or enaminones. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown activity against various kinases, making it a candidate for cancer research .
Medicine: Medicinally, 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is explored for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cell proliferation makes it a promising therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of fluorescent probes and sensors due to its photophysical properties .
Mechanism of Action
The mechanism of action of 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a related structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness: 7-(2-FURYL)-N-(4-METHYL-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a furan ring and a pyridine ring within the pyrazolo[1,5-a]pyrimidine scaffold enhances its binding affinity and selectivity for certain kinases, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H13N5O2/c1-11-4-6-18-15(9-11)21-17(23)12-10-20-22-13(5-7-19-16(12)22)14-3-2-8-24-14/h2-10H,1H3,(H,18,21,23) |
InChI Key |
IOISGWVFWLHILB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 |
Origin of Product |
United States |
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